molecular formula C8H15NO3 B134169 (2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate CAS No. 142824-25-7

(2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate

Cat. No.: B134169
CAS No.: 142824-25-7
M. Wt: 173.21 g/mol
InChI Key: QPRZIQFJSBJYIU-POYBYMJQSA-N
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Description

(2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate: is a synthetic derivative of D-Proline, an isomer of the naturally occurring amino acid L-Proline. This compound is characterized by the presence of a hydroxyl group at the 4th position and a methyl group at the 2nd position, with an ethyl ester functional group. The molecular formula is C8H15NO3, and it has a molecular weight of 173.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate typically involves the esterification of D-Proline derivatives. One common method is the reaction of D-Proline with ethanol in the presence of an acid catalyst to form the ethyl ester. The hydroxyl and methyl groups are introduced through subsequent reactions involving selective hydroxylation and methylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of (2R,4S)-Ethyl 4-hydroxy-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ester functional groups play a crucial role in its binding affinity and specificity. The compound can modulate enzyme activity by acting as a substrate or inhibitor, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

142824-25-7

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl (2R,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C8H15NO3/c1-3-12-7(11)8(2)4-6(10)5-9-8/h6,9-10H,3-5H2,1-2H3/t6-,8+/m0/s1

InChI Key

QPRZIQFJSBJYIU-POYBYMJQSA-N

SMILES

CCOC(=O)C1(CC(CN1)O)C

Isomeric SMILES

CCOC(=O)[C@]1(C[C@@H](CN1)O)C

Canonical SMILES

CCOC(=O)C1(CC(CN1)O)C

Synonyms

D-Proline, 4-hydroxy-2-methyl-, ethyl ester, trans- (9CI)

Origin of Product

United States

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